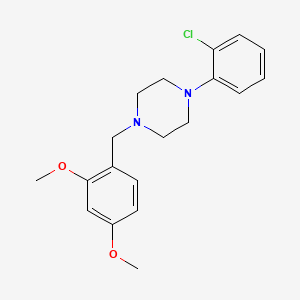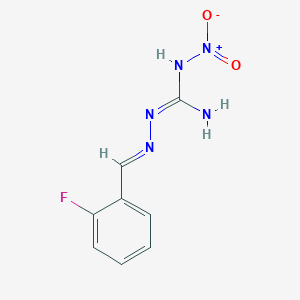
N-(4-chlorophenyl)-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-isobutoxybenzamide, commonly known as Ibuclidinone, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential applications as a pharmacological agent. Ibuclidinone has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of Ibuclidinone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. Ibuclidinone has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Ibuclidinone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Ibuclidinone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, Ibuclidinone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ibuclidinone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent pharmacological activity in vitro, making it a promising candidate for further investigation. However, Ibuclidinone also has several limitations. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly investigated. Additionally, its efficacy in vivo remains to be determined.
Direcciones Futuras
There are several future directions for the study of Ibuclidinone. Further investigation is needed to fully understand its mechanism of action and potential side effects. Additionally, the efficacy of Ibuclidinone in vivo needs to be determined. Further studies are also needed to determine the potential use of Ibuclidinone in the treatment of neurodegenerative disorders and other diseases. Finally, the development of new drugs based on the structure of Ibuclidinone may be a promising avenue for future research.
Métodos De Síntesis
The synthesis of Ibuclidinone involves the reaction of 4-chloroaniline with isobutyl chloroformate to form N-(4-chlorophenyl) isobutyl carbamate. This intermediate is then reacted with 4-hydroxybenzoic acid to obtain the final product, Ibuclidinone. The synthesis method of Ibuclidinone is well-established and has been reported in several scientific studies.
Aplicaciones Científicas De Investigación
Ibuclidinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Ibuclidinone has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCYZWDDOEEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)





![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)

![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)



![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)